Trimethoprim sulfamethizole
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Overview
Description
Trimethoprim sulfamethizole is a combination of two antimicrobial agents, trimethoprim and sulfamethizole, which work synergistically to inhibit bacterial growth. This combination is widely used to treat various bacterial infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trimethoprim involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. Sulfamethizole is synthesized by reacting 4-aminobenzenesulfonamide with 5-methylisoxazole-3-carboxylic acid chloride .
Industrial Production Methods
In industrial settings, the production of trimethoprim and sulfamethizole involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compounds are then combined in a specific ratio to form the final product, which is formulated into various dosage forms such as tablets and injections .
Chemical Reactions Analysis
Types of Reactions
Trimethoprim and sulfamethizole undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Both compounds can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trimethoprim can lead to the formation of various oxidized derivatives, while substitution reactions can result in the formation of different substituted products .
Scientific Research Applications
Trimethoprim sulfamethizole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antimicrobial resistance and drug interactions.
Biology: Employed in research on bacterial metabolism and the mechanisms of antibiotic action.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating various infections.
Industry: Utilized in the development of new antimicrobial agents and formulations
Mechanism of Action
Trimethoprim inhibits the bacterial enzyme dihydrofolate reductase, preventing the formation of tetrahydrofolic acid, which is essential for bacterial DNA synthesis. Sulfamethizole inhibits the enzyme dihydropteroate synthase, blocking the synthesis of dihydrofolic acid. Together, these actions result in a synergistic effect that inhibits bacterial growth more effectively than either compound alone .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic that is often combined with trimethoprim.
Pyrimethamine: A dihydrofolate reductase inhibitor similar to trimethoprim.
Sulfadiazine: Another sulfonamide with a similar mechanism of action
Uniqueness
Trimethoprim sulfamethizole is unique due to its synergistic mechanism of action, which enhances its antibacterial efficacy and reduces the likelihood of resistance development compared to using either compound alone .
Properties
CAS No. |
79735-35-6 |
---|---|
Molecular Formula |
C23H28N8O5S2 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.C9H10N4O2S2/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-5H,10H2,1H3,(H,12,13) |
InChI Key |
ZKSSBLPBDVQKCH-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |
79735-35-6 | |
Synonyms |
trimethoprim sulfamethizole |
Origin of Product |
United States |
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